molecular formula C10H8BrNO2 B2579089 (6-bromo-1H-indol-1-yl)acetic acid CAS No. 951626-33-8

(6-bromo-1H-indol-1-yl)acetic acid

Cat. No.: B2579089
CAS No.: 951626-33-8
M. Wt: 254.083
InChI Key: NOIOSYLYPIQYRT-UHFFFAOYSA-N
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Description

Historical Context of Indole (B1671886) Chemistry and Derivatives

The journey into the world of indole chemistry is a rich narrative that intertwines with the development of organic chemistry itself. From its initial discovery to its current status as a ubiquitous pharmacophore, the indole nucleus has captivated the attention of chemists for generations.

Early Discoveries and Structural Elucidation of the Indole Scaffold

The history of indole is intrinsically linked to the study of the dye indigo (B80030). wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. safrole.com This seminal work was followed by his proposal of the indole structure in 1869. safrole.com The name "indole" itself is a portmanteau of "indigo" and "oleum," the latter referring to the fuming sulfuric acid used in the initial isolation from indigo dye. biocrates.com The structural elucidation of indole revealed a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. safrole.comcreative-proteomics.com This unique arrangement confers upon indole a distinct set of chemical properties, including its aromaticity and a high degree of reactivity, particularly towards electrophilic substitution. creative-proteomics.comcutm.ac.in The confirmation of its structure was a significant milestone, paving the way for a deeper understanding of its chemical behavior and its role in naturally occurring compounds. cutm.ac.in

Evolution of Indole Derivatives in Chemical Sciences and Medicinal Chemistry

Following the elucidation of its structure, interest in indole and its derivatives grew exponentially, particularly in the 20th century. creative-proteomics.com Researchers discovered that the indole scaffold is a fundamental component of a wide range of biologically active natural products. creative-proteomics.comnih.gov This includes the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. wikipedia.orgmdpi.com The recognition of indole's presence in these vital biomolecules spurred extensive research into the synthesis and biological evaluation of a vast number of indole derivatives. mdpi.comsci-hub.se

The development of synthetic methodologies, such as the Fischer indole synthesis in 1883, provided a powerful tool for accessing a diverse array of substituted indoles. safrole.comcreative-proteomics.com This allowed medicinal chemists to systematically modify the indole core and investigate the structure-activity relationships of these new compounds. benthamscience.com Over the years, this has led to the discovery of numerous indole-based drugs with a wide range of therapeutic applications, including anti-inflammatory agents like indomethacin, and cardiovascular drugs like pindolol. wikipedia.orgsci-hub.se The versatility of the indole scaffold has made it a central theme in drug discovery, with new derivatives continually being explored for their potential to address various diseases. bio-connect.nlnih.gov

Significance of the Indole Scaffold in Contemporary Chemical Research

The indole ring system continues to be a focal point of contemporary chemical research due to its remarkable versatility and biological significance. nih.govresearchgate.net It is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This property has led to the development of indole derivatives as anticancer, antimicrobial, antiviral, and neuroprotective agents. mdpi.comresearchgate.net

Modern research continues to uncover new biological roles for indole and its derivatives, as well as novel synthetic methods to access increasingly complex and functionally diverse indole-containing molecules. openmedicinalchemistryjournal.com The ability to functionalize the indole ring at various positions allows for the fine-tuning of its electronic and steric properties, enabling the design of highly specific ligands for biological targets. nih.gov The ongoing exploration of indole chemistry is driven by the quest for new therapeutic agents, molecular probes to study biological processes, and advanced materials with unique properties. bio-connect.nlijrpc.com

Scope and Research Relevance of (6-Bromo-1H-indol-1-yl)acetic Acid within Indole Chemistry

Within the vast family of indole derivatives, this compound occupies a specific niche defined by its unique structural features and its role as a precursor in the synthesis of more complex molecules.

Structural Classification and Positioning among Indole-N-Acetic Acid Derivatives

The synthesis of related indole-N-acetic acid derivatives often involves the alkylation of the corresponding indole with an acetic acid derivative. nih.gov For instance, the synthesis of 2-(6-bromo-1H-indol-1-yl)acetic acid has been described starting from 6-bromoindole (B116670). nih.gov This highlights the general synthetic strategies employed to access this class of compounds. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, allowing for the creation of a library of related compounds for screening purposes. rsc.org

Foundational Relevance for the Development of Subsequent Chemical Probes and Modulators

This compound and its derivatives serve as important building blocks in the development of more complex molecules with specific biological functions. The bromo substituent can be utilized in cross-coupling reactions to introduce further structural diversity. The acetic acid side chain can be modified to create amides, esters, and other functional groups, which can influence the molecule's interaction with biological targets.

For example, derivatives of indole-1-acetic acid have been investigated as inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications. bibliotekanauki.pl Furthermore, indole-based compounds have been explored as inhibitors of CBP/EP300 bromodomains, which are therapeutic targets in cancer. nih.gov While specific research on the direct biological activity of this compound is not extensively documented in the provided search results, its role as a synthetic intermediate is evident. For instance, it is a precursor for the synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase. nih.gov This underscores its foundational relevance as a starting material for the generation of novel chemical probes and potential therapeutic modulators.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIOSYLYPIQYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 1h Indol 1 Yl Acetic Acid and Analogues

Conventional Synthetic Routes to (6-Bromo-1H-indol-1-yl)acetic Acid

The most direct and commonly employed method for preparing this compound involves a two-step sequence starting from 6-bromoindole (B116670). This process includes the introduction of the acetic acid moiety at the N1 position of the indole (B1671886) ring.

The synthesis begins with the commercially available or synthetically prepared 6-bromoindole. The process is a straightforward functionalization of the indole nitrogen.

The initial step is an N-alkylation reaction, a common strategy for functionalizing indoles. In this procedure, the indole nitrogen is first deprotonated with a strong base to form a more nucleophilic indolide anion. Sodium hydride (NaH) is frequently used for this purpose in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). The resulting anion then reacts with an alkylating agent, typically an ester of bromoacetic acid such as methyl bromoacetate (B1195939) or ethyl bromoacetate, via a nucleophilic substitution (SN2) reaction. This introduces the acetate (B1210297) group at the nitrogen atom, yielding the corresponding ester intermediate, methyl 2-(6-bromo-1H-indol-1-yl)acetate.

Table 1: N-Alkylation of 6-Bromoindole

Reactant Reagents Solvent Product Reference

The final step to obtain the target carboxylic acid is the hydrolysis of the ester intermediate. This reaction is typically carried out under basic conditions, a process known as saponification. The ester, methyl (6-bromo-1H-indol-1-yl)acetate, is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), often in the presence of a co-solvent like methanol (B129727) to ensure solubility. The mixture is heated to reflux to drive the reaction to completion. Following the reaction, the mixture is acidified with a strong acid, like hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the final product, this compound. The mechanism for acid-catalyzed ester hydrolysis involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Table 2: Hydrolysis of Methyl (6-bromo-1H-indol-1-yl)acetate

Reactant Reagents Solvent Product Reference

The N-alkylation strategy is broadly applicable to the synthesis of various indole-N-acetic acids and their analogues. The general principle involves the reaction of an indole with an appropriate alkylating agent. While alkyl halides are common, other methods have been developed to enhance sustainability and efficiency. One such approach is the "borrowing hydrogen" methodology, where alcohols are used as alkylating agents in the presence of a metal catalyst. This atom-efficient process generates water as the only byproduct. For the synthesis of indole-3-acetic acid derivatives, methods include the reaction of indole with ethyl diazoacetate followed by hydrolysis.

One of the most classic and versatile methods for preparing substituted indoles is the Fischer indole synthesis, discovered in 1883. This reaction involves the cyclization of an arylhydrazone, which is formed by the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone, under acidic conditions. The reaction can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride).

The accepted mechanism involves the acid-catalyzed isomerization of the phenylhydrazone to an enamine tautomer. This intermediate then undergoes a-sigmatropic rearrangement, which is the key bond-forming step, followed by the loss of ammonia and subsequent aromatization to yield the indole core. To synthesize 6-bromoindole via this method, 4-bromophenylhydrazine would be the required starting material.

Table 3: Key Features of the Fischer Indole Synthesis

Feature Description Reference
Reactants A (substituted) phenylhydrazine and an aldehyde or ketone.
Catalysts Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃).
Key Intermediate Phenylhydrazone, which isomerizes to an enamine.
Key Step -sigmatropic rearrangement.

| Byproduct | Ammonia (NH₃). | |


General Strategies for Indole Core Formation

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a versatile and efficient two-step method for the preparation of indoles from o-nitrotoluenes. tandfonline.com This reaction has become a popular alternative to other methods like the Fischer indole synthesis due to its high yields, mild reaction conditions, and the ready availability of starting materials. nih.gov The synthesis is particularly well-suited for preparing indoles with substituents on the benzene (B151609) ring, such as the 6-bromo derivative, which is a key intermediate for this compound. researchgate.net

The general sequence of the Leimgruber-Batcho synthesis involves:

Enamine Formation: The first step is the reaction of an o-nitrotoluene with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a β-dimethylamino-o-nitrostyrene (an enamine). tandfonline.com This reaction takes advantage of the acidity of the methyl group on the nitrotoluene. tandfonline.com The presence of pyrrolidine can be used to generate a more reactive reagent from DMFDMA, although the reaction can proceed without it. nih.gov

Reductive Cyclization: The intermediate enamine is then subjected to a reductive cyclization to form the indole ring. tandfonline.com A variety of reducing agents can be employed for this step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, sodium hydrosulfite, or iron in acetic acid. nih.govbrieflands.com The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule. brieflands.com

For the synthesis of a precursor to this compound, the starting material would be 4-bromo-2-nitrotoluene. The reaction would proceed as follows:

Step 1: Enamine Formation

Reactant 1Reactant 2ReagentsProduct
4-Bromo-2-nitrotolueneN,N-dimethylformamide dimethyl acetal (DMFDMA)Pyrrolidine (optional)(E)-1-(4-bromo-2-nitrophenyl)-N,N-dimethyl-2-(dimethylamino)ethen-1-amine

Step 2: Reductive Cyclization

ReactantReducing AgentProduct
(E)-1-(4-bromo-2-nitrophenyl)-N,N-dimethyl-2-(dimethylamino)ethen-1-amineRaney Nickel, Hydrazine6-Bromo-1H-indole

Once 6-bromo-1H-indole is synthesized, the acetic acid side chain can be introduced at the N-1 position through N-alkylation. A typical procedure involves the deprotonation of the indole nitrogen with a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF), followed by the addition of an alkylating agent like methyl bromoacetate. Subsequent hydrolysis of the resulting ester yields the desired this compound.

Advanced and Sustainable Synthetic Approaches for Indole Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of indole derivatives. These approaches, guided by the principles of green chemistry, aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Principles in Indole Derivative Synthesis

The application of green chemistry principles to indole synthesis has led to the development of innovative methodologies that are both efficient and environmentally benign. researchgate.net These methods often focus on the use of alternative reaction media, energy sources, and catalytic systems to reduce the environmental impact of traditional synthetic routes.

Solvent-Free Reaction Systems

Performing reactions in the absence of a solvent, or "solvent-free" conditions, is a cornerstone of green chemistry as it eliminates solvent-related waste and potential hazards. organic-chemistry.org Several indole syntheses have been successfully adapted to solvent-free conditions.

For instance, the Fischer indole synthesis, a classic method for preparing indoles, has been effectively carried out under solvent-free conditions using a naturally occurring chiral catalyst derived from marine sponge and phosphoric acid. brieflands.com This approach allows for the indolisation of phenylhydrazones from ketones with α-hydrogens. Another example is the microwave-assisted, solvent-free Bischler indole synthesis, which involves the solid-state reaction of anilines and phenacyl bromides in the presence of sodium bicarbonate. organic-chemistry.org This method provides 2-arylindoles in good yields without the need for organic solvents or toxic metal catalysts. organic-chemistry.org

A novel solvent-free Mannich-type addition reaction of indole and aliphatic aldehydes has also been reported for the synthesis of 1-[1-(1H-indol-1-yl)alkyl]-1H-indoles. nih.gov

Examples of Solvent-Free Indole Synthesis:

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Fischer Indole SynthesisPhenylhydrazones, KetonesMarine sponge/H3PO4Substituted indoles
Bischler Indole SynthesisAnilines, Phenacyl bromidesSodium bicarbonate, Microwave2-Arylindoles
Mannich-type AdditionIndole, Aliphatic aldehydesCaO, 100 °C1-[1-(1H-Indol-1-yl)alkyl]-1H-indoles
Aqueous Medium Reactions

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net Developing synthetic methods that proceed efficiently in water is a key goal of green chemistry.

The Fischer indole synthesis has been successfully performed in a purely aqueous medium under mildly acidic conditions. rsc.org For example, naltrindole and its analogs have been prepared from the hydrochloride salts of naltrexone and various phenylhydrazines in boiling water, with the products often obtained in high purity by simple filtration. rsc.org This method avoids the use of organic solvents and minimizes the need for corrosive acids. rsc.org

Furthermore, novel SO3H-functionalized ionic liquids have been designed and used as catalysts for the one-pot Fischer indole synthesis in water. researchgate.net This system provides various indole derivatives in good yields, and the catalyst can be recycled. researchgate.net The Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds, can also be carried out in water to synthesize indole derivatives. wikipedia.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. tandfonline.com This technology aligns with green chemistry principles by improving energy efficiency.

The Leimgruber-Batcho indole synthesis has been enhanced through the use of microwave irradiation, which can significantly reduce reaction times. rsc.org Microwave-assisted synthesis has been applied to various indole-forming reactions, including the Bischler indole synthesis under solvent-free conditions. organic-chemistry.org A review of recent literature highlights numerous examples of the green synthesis of indole and its derivatives using microwave irradiation, demonstrating its versatility and efficiency. tandfonline.com For instance, the synthesis of pyran-annulated indole analogs via a one-pot, three-component reaction has been achieved under microwave irradiation using a powdered catalyst. tandfonline.com

Comparison of Conventional vs. Microwave-Assisted Indole Synthesis:

Reaction TypeConventional ConditionsMicrowave ConditionsAdvantages of Microwave
Leimgruber-BatchoOvernight heating in DMFShorter irradiation timesFaster reaction, potentially higher yields
Bischler SynthesisConventional heating540 W for 45-60 seconds (solvent-free)Rapid, solvent-free, improved yields
Pyran-annulated indolesConventional heating125°C for 5-6 minFast, one-pot, solvent-free
Nanocatalysis and Green Catalyst Applications

The use of nanocatalysts and other green catalysts is a rapidly growing area in sustainable chemistry. Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. researchgate.net Furthermore, many nanocatalysts can be easily recovered and reused, reducing waste and cost.

Magnetic nanoparticles (MNPs) have been successfully employed as catalysts in the synthesis of indole derivatives. researchgate.net These catalysts are attractive due to their high efficiency, low toxicity, and the ease with which they can be separated from the reaction mixture using an external magnet. For example, MnFe2O4 nanoparticles have been used for the C3-alkylation of indoles with benzyl (B1604629) alcohols under solvent-free conditions. researchgate.net

Other green catalysts for indole synthesis include naturally derived materials and reusable solid acids. As mentioned earlier, a catalyst derived from marine sponge has been used for the solvent-free Fischer-indole synthesis. brieflands.com Additionally, oxone-halide systems have been presented as a green catalytic method for the oxidation of indoles, replacing more hazardous reagents. springernature.com

Examples of Green Catalysts in Indole Synthesis:

CatalystReaction TypeKey Advantages
Magnetic Nanoparticles (e.g., MnFe2O4)C3-Alkylation of indolesRecyclable, high efficiency, solvent-free conditions
Marine Sponge/H3PO4Fischer Indole SynthesisNatural, biodegradable, solvent-free conditions
Oxone-Halide SystemOxidation of indolesLow-cost, safe, avoids hazardous reagents
Polyethylene Glycol (PEG) Mediated Syntheses

Polyethylene glycol (PEG) has emerged as a cost-effective, non-toxic, and environmentally benign reaction medium for organic synthesis. Its utility has been demonstrated in the catalyst-free preparation of indole derivatives. For instance, a methodology for synthesizing 3-substituted indole derivatives has been developed using PEG-400 as a recyclable solvent, showcasing a green chemistry approach to these valuable compounds. This method avoids the use of traditional volatile organic solvents and potentially hazardous catalysts.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a single step, thereby maximizing atom and step economy. These strategies are particularly effective for generating libraries of structurally diverse compounds for drug discovery.

The Fischer indole synthesis, a classic method for preparing indoles, can be adapted into a three-component reaction. This involves the condensation of arylhydrazines with ketones or aldehydes. By adapting this reaction, structural diversity can be introduced from three distinct reactants instead of the traditional two. For example, an imine, formed from the reaction of a nitrile with an organometallic reagent, can react with an arylhydrazine to form a hydrazone intermediate. This intermediate then undergoes acid-catalyzed rearrangement to yield the substituted indole product. This approach expands the scope of the traditional Fischer indole synthesis, allowing for greater molecular complexity in a single pot.

Another example is the one-pot, three-component coupling reaction involving α-amino aryl ketones, indoles, and perbromomethane, which proceeds under mild conditions to afford functionalized indole derivatives.

Supramolecular Catalysis in Aqueous Media

Performing organic reactions in water is a primary goal of green chemistry. Supramolecular catalysis, utilizing systems like cyclodextrins or micelles, facilitates reactions between non-polar organic substrates in an aqueous environment.

Cyclodextrin Catalysis: β-Cyclodextrin, a cyclic oligosaccharide, possesses a hydrophobic inner cavity and a hydrophilic exterior. This structure allows it to encapsulate non-polar guest molecules in water, mimicking an enzymatic active site and catalyzing reactions. eurjchem.com It has been successfully employed as a reusable supramolecular catalyst for the synthesis of substituted indoles in water. eurjchem.comtandfonline.com The mechanism involves the formation of an inclusion complex, where β-cyclodextrin's cavity hosts the reactants, thereby increasing their effective local concentration and promoting the reaction. tandfonline.comnih.gov For instance, the reaction between isatins and o-phenylenediamines is catalyzed by β-cyclodextrin, which enhances the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon through hydrogen bonding and inclusion effects. tandfonline.com

Micellar Catalysis: Surfactants, when dissolved in water above their critical micelle concentration (CMC), form micelles that act as nanoreactors. These micelles have a hydrophobic core that can solubilize organic reactants, thus promoting reactions that would otherwise be inefficient in water. mdpi.com The synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been achieved in an aqueous solution of the designer surfactant TPGS-750-M using a palladium catalyst. mdpi.com Similarly, iodine has been used as a mild Lewis acid catalyst in an aqueous micellar solution of sodium dodecylsulfate (SDS) for the efficient synthesis of bis(indolyl)methanes. researchgate.net

Cascade Reaction Sequences for Indole-3-Acetic Acid Derivatives

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single pot without the need to isolate intermediates. This approach significantly increases synthetic efficiency by reducing reaction time, purification steps, and waste generation.

A notable example is the palladium-mediated cascade Tsuji-Trost reaction/Heck coupling of N-Ts o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives. This method provides a direct and practical route to various substituted indole-3-acetic acid derivatives. The reaction proceeds using a catalytic system of Pd(OAc)2 with a suitable phosphine ligand and a base. This strategy has been successfully applied to the synthesis of a range of substituted indole and azaindole-3-acetic acid derivatives.

Functional Group Interconversions and Derivatization Strategies

Preparation of N-Substituted Indole Derivatives

The synthesis of the target compound, this compound, serves as a key step for further derivatization. The synthesis begins with the alkylation of 6-bromoindole. In a typical procedure, 6-bromoindole is treated with sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to deprotonate the indole nitrogen. The resulting anion is then reacted with an alkylating agent, such as methyl bromoacetate, to yield methyl 2-(6-bromo-1H-indol-1-yl)acetate. researchgate.net

Subsequent hydrolysis of the methyl ester provides the desired carboxylic acid. This is commonly achieved by treating the ester with a base, for example, sodium hydroxide (NaOH) in a mixture of methanol and water, followed by heating under reflux. researchgate.net Acidification of the reaction mixture then precipitates the final product, this compound. researchgate.net

This acid can then be used as a building block for N-substituted derivatives. For instance, it can undergo a peptide coupling reaction with an amino acid ester, like glycine (B1666218) methyl ester hydrochloride, using coupling agents such as 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) to form an amide bond. researchgate.net

StepReactantsReagentsProductRef
1. Alkylation 6-Bromoindole, Methyl bromoacetateNaH, DMFMethyl 2-(6-bromo-1H-indol-1-yl)acetate researchgate.net
2. Hydrolysis Methyl 2-(6-bromo-1H-indol-1-yl)acetateNaOH, MeOH/H₂OThis compound researchgate.net
3. Amidation This compound, Glycine methyl ester hydrochlorideEDC, HOBt, TriethylamineMethyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate researchgate.net

Synthesis of Indole Acetic Acid Sulfonate Derivatives

A facile, two-step in situ synthesis has been developed for a series of substituted indole acetic acid sulfonate derivatives. nih.gov

Amide Formation: The first step involves the formation of an amide intermediate. 2-Indole acetic acid is reacted with an aminophenol (e.g., 2-aminophenol) in the presence of carbonyldiimidazole (CDI) and 4-(dimethylamino)pyridine (DMAP). This reaction forms an N-(hydroxyphenyl)-2-(1H-indol-3-yl)acetamide intermediate. nih.gov

Sulfonylation: The intermediate hydroxyphenyl acetamide is then treated with various substituted sulfonyl chlorides in the presence of triethylamine (TEA) in acetonitrile (B52724). This step yields the final indole acetic acid sulfonate derivatives. nih.gov

A range of derivatives has been synthesized using this method, incorporating different sulfonate groups to explore structure-activity relationships. nih.gov These compounds have been investigated for their potential as inhibitors of ectonucleotidases, enzymes implicated in cancer development. rsc.org Several of the synthesized compounds showed potent inhibitory activity in the sub-micromolar range against enzymes like h-ENPP1, h-ENPP3, and h-e5'NT. rsc.org

Derivative IDSulfonyl Chloride SubstituentTarget EnzymeIC₅₀ (µM)Ref
5c 4-Chlorophenylh-e5’NT0.37 ± 0.03 rsc.org
5e Biphenylh-ENPP10.32 ± 0.01 rsc.org
5g 2,4,6-Trimethylphenylh-TNAP0.59 ± 0.08 rsc.org
5i 4-Fluorophenylr-e5’NT0.81 ± 0.05 rsc.org
5j 4-Nitrophenylh-ENPP30.62 ± 0.003 rsc.org

Peptide Conjugation via the Acetic Acid Moiety

The acetic acid moiety of this compound presents a chemically versatile handle for covalent attachment to other molecules, most notably peptides and amino acids. This conjugation is achieved through the formation of an amide bond between the carboxyl group of the indole derivative and the N-terminal amino group of a peptide or a single amino acid. The formation of this peptide bond is a cornerstone of synthetic peptide chemistry and requires the activation of the carboxylic acid to facilitate the reaction.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxyl group of this compound must first be converted into a more reactive species. encyclopedia.pub This activation is typically accomplished using coupling reagents, which are compounds that facilitate the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. bachem.com

A prevalent method for this transformation involves the use of carbodiimides, such as 1-ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can sometimes rearrange to a less reactive N-acylurea or lead to racemization if the attached amino acid is chiral. To mitigate these side reactions and improve the efficiency of the coupling, an additive like 1-hydroxybenzotriazole (HOBt) is often included. peptide.com HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards amines, leading to the desired amide bond with minimal side products. peptide.comnih.gov

A specific application of this methodology is demonstrated in the synthesis of methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate. nih.gov In this procedure, this compound is coupled with glycine methyl ester hydrochloride. The reaction employs EDC as the coupling agent and HOBt as the additive in the presence of a base, triethylamine, to neutralize the hydrochloride salt of the amino ester and facilitate the reaction. nih.gov

The details of this peptide conjugation reaction are summarized in the table below.

Table 1: Example of Peptide Conjugation with this compound

Reactant 1 Reactant 2 Coupling Agent Additive Base Solvent Product

Beyond the carbodiimide-based methods, other classes of highly efficient coupling reagents are available for amide bond formation. These include phosphonium reagents, such as BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate), and aminium/uronium reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.compeptide.com These reagents also activate the carboxylic acid by forming reactive esters or similar species, promoting efficient peptide bond formation, often with faster reaction times and lower risks of racemization. bachem.com The choice of coupling reagent, solvent, and base can be optimized depending on the specific peptide sequence and the scale of the synthesis.

Advanced Analytical Characterization of 6 Bromo 1h Indol 1 Yl Acetic Acid and Analogues

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of (6-bromo-1H-indol-1-yl)acetic acid and its analogues, enabling their separation from complex matrices and from each other. The choice of technique depends on the specific analytical challenge, including the polarity of the analytes, the required sensitivity, and the sample matrix.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of indoleacetic acid derivatives due to its versatility and applicability to a wide range of polar and non-polar compounds.

Stationary and Mobile Phases: Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. Separation is typically achieved on C8 or C18 stationary phases. nih.govnih.gov These non-polar columns effectively retain the indole (B1671886) compounds, allowing for their separation based on hydrophobicity. Gradient elution is often preferred to achieve optimal separation of a mixture of indole derivatives with varying polarities. nih.gov

The mobile phase usually consists of a mixture of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govwikipedia.org To ensure the acidic compounds are in their protonated form and to achieve sharp, symmetrical peaks, the mobile phase is typically acidified with acetic acid or formic acid. wikipedia.orgresearchgate.net For instance, a gradient system might start with a higher proportion of aqueous buffer and progressively increase the concentration of the organic solvent. nih.gov An isocratic mobile phase, such as methanol-water-acetic acid (45:55:1, v/v/v), has also been successfully used for the separation of related indole acids. researchgate.net

Detection Methods:

UV Detection: Indole rings possess strong ultraviolet (UV) absorbance, making UV detection a straightforward and robust method. Detection is commonly performed at wavelengths around 280 nm, which corresponds to a characteristic absorbance peak for the indole moiety. wikipedia.org For more comprehensive analysis, a Diode Array Detector (DAD) can be employed to acquire full UV spectra, aiding in peak identification and purity assessment. mdpi.com

Fluorescence Detection: The inherent fluorescence of the indole ring provides a highly sensitive and selective detection method. researchgate.net The excitation wavelength is typically set around 280 nm, with emission monitored near 350 nm. nih.govnih.gov This method offers significantly lower detection limits compared to UV absorbance.

Chemiluminescence (CL) Detection: For ultra-trace analysis, HPLC can be coupled with chemiluminescence detection. One method involves the post-column reaction of the indole compounds with acidic potassium permanganate (B83412) and tris(2,2'-bipyridyl)ruthenium(II), which generates a detectable light signal. researchgate.net

ParameterTypical Conditions for Indole Acetic Acid Analogues
Stationary Phase Reversed-Phase C8 or C18
Mobile Phase Acetonitrile/Water or Methanol/Water with Acetic or Formic Acid
Elution Mode Gradient or Isocratic
Detection UV (280 nm), Fluorescence (Ex: 280 nm, Em: 350 nm), MS, CL

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique, but its application to acidic and polar compounds like this compound requires a derivatization step to increase their volatility and thermal stability.

Derivatization: The most common derivatization strategy is the esterification of the carboxylic acid group. Methylation, using reagents like diazomethane (B1218177) or by reacting with methyl chloroformate, converts the acid to its more volatile methyl ester. nih.govnist.gov This step is crucial to prevent peak tailing and improve chromatographic performance. The indole nitrogen can also be derivatized, for example, using silylating agents, to further enhance volatility.

Column and Conditions: Fused silica (B1680970) capillary columns are standard for the analysis of these derivatives. dntb.gov.ua A non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5 or HP-5ms), is typically used. The analysis is performed with temperature programming, where the column temperature is gradually increased to elute compounds over a wide range of boiling points.

Detection:

Flame Ionization Detector (FID): FID provides a robust and universally responsive detection method for organic compounds, but it lacks specificity.

Nitrogen-Phosphorus Detector (NPD): An NPD offers high selectivity for nitrogen-containing compounds like indoles, resulting in lower detection limits and less interference from the sample matrix compared to FID. dntb.gov.ua

Mass Spectrometry (MS): The coupling of GC with a mass spectrometer (GC-MS) is the most powerful detection method. It provides not only quantification but also structural information based on the mass spectrum and fragmentation patterns of the derivatized analyte, ensuring highly confident identification. nih.govnih.gov

ParameterTypical Conditions for Indole Acetic Acid Analogues
Derivatization Esterification (e.g., with methyl chloroformate)
Stationary Phase Fused silica capillary column (e.g., DB-5)
Carrier Gas Helium or Hydrogen
Detection MS, NPD, FID

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity.

Methodology: UPLC methods for indoleacetic acid analogues often employ reversed-phase columns (e.g., Acquity BEH C18) with similar mobile phase compositions to HPLC, such as water and methanol or acetonitrile containing 0.1% formic acid. researchgate.netjabonline.in The key advantage lies in the significantly shorter analysis times, often under 10 minutes, without compromising separation efficiency. jabonline.in The high-pressure capabilities of UPLC systems allow for higher flow rates and faster gradients.

UPLC-MS/MS: The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful tool for the quantitative analysis of these compounds in complex biological matrices. mdpi.comresearchgate.net The high separation power of UPLC reduces matrix effects, while the selectivity and sensitivity of MS/MS, often operating in Multiple Reaction Monitoring (MRM) mode, allow for detection at very low concentrations (ng/mL or pg/mg levels). researchgate.netnih.gov

ParameterTypical Conditions for Indole Acetic Acid Analogues
Stationary Phase Reversed-Phase C18 (sub-2 µm particles)
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid
Elution Mode Fast Gradient
Detection Tandem Mass Spectrometry (MS/MS)

High Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers the advantages of high sample throughput and parallel analysis.

Methodology: For the separation of indole alkaloids and related compounds, HPTLC is typically performed on silica gel 60F₂₅₄ plates. nih.gov A suitable mobile phase is selected to achieve separation; for example, a mixture of hexane, ethyl acetate (B1210297), and methanol can be effective for compounds with intermediate polarity. nih.gov After development, the plates are dried, and the separated spots are visualized.

Detection: Visualization can be achieved under UV light (254 nm or 366 nm), where indole compounds often show fluorescence or absorbance. researchgate.net For enhanced sensitivity and selectivity, post-chromatographic derivatization with a spray reagent, such as Dragendorff's reagent or Salkowski reagent, can be used. nih.govresearchgate.net These reagents react with the indole compounds to produce colored spots. Quantification is then performed using a densitometer, which measures the absorbance or fluorescence of the spots. nih.gov

ParameterTypical Conditions for Indole Analogues
Stationary Phase HPTLC silica gel 60F₂₅₄ plates
Mobile Phase e.g., Hexane-Ethylacetate-Methanol (5:4:1, v/v/v)
Detection UV (254 nm), Fluorescence, Post-chromatographic derivatization (e.g., Dragendorff's reagent) followed by densitometry

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis (CE) that uses micelles as a pseudo-stationary phase to separate both neutral and charged analytes. wikipedia.org This technique is well-suited for the analysis of a wide range of indole derivatives.

Principle of Separation: In MEKC, a surfactant, most commonly sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (e.g., a borate (B1201080) buffer) at a concentration above its critical micelle concentration. nih.govwikipedia.org The analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudo-stationary phase). Separation is based on these differential partitioning coefficients. The strong electroosmotic flow in the capillary carries both the buffer and the micelles towards the detector, but the negatively charged micelles are retarded by their electrophoretic migration in the opposite direction. This allows for the separation of analytes within a specific time window.

Conditions: A typical separation can be achieved using a borate buffer (pH 9.2) containing 50 mM SDS. nih.gov The addition of a small percentage of an organic modifier, like acetonitrile, can further optimize the separation. nih.gov Detection is usually performed by UV absorbance or, for higher sensitivity, by laser-induced fluorescence. nih.gov MEKC offers very high separation efficiency, with theoretical plate numbers reaching several hundred thousand. nih.gov

ParameterTypical Conditions for Indole Derivatives
Separation Mode Capillary Electrophoresis
Pseudo-stationary Phase Micelles (e.g., Sodium Dodecyl Sulfate - SDS)
Background Electrolyte Borate Buffer (e.g., pH 9.2)
Detection UV, Laser-Induced Fluorescence (LIF)

Spectrometric Methods for Structural Elucidation and Detection

Spectrometric methods are indispensable for the unambiguous identification and structural confirmation of this compound and its analogues.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), provides molecular weight and fragmentation data. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Electrospray ionization (ESI) is a common technique for LC-MS, and would likely produce a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the acetic acid side chain or cleavage of the indole ring, which are crucial for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the indole ring and the methylene (B1212753) protons of the acetic acid side chain. For this compound, the spectrum in DMSO-d₆ shows a singlet for the CH₂ protons around 5.05 ppm. nih.gov The aromatic protons appear between 6.48 and 7.76 ppm, with coupling patterns that allow for the assignment of their positions on the brominated benzene (B151609) ring and the pyrrole (B145914) ring. nih.gov The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift (>12 ppm). nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, signals for the carbonyl carbon (around 170.75 ppm in DMSO-d₆), the methylene carbon (around 47.58 ppm), and the eight distinct carbons of the bromoindole ring (between 101.79 and 137.81 ppm) would be observed. nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for the characterization of synthetic compounds, including indole derivatives. When coupled with chromatographic separation techniques such as gas chromatography (GC) or liquid chromatography (LC), its specificity and sensitivity are significantly enhanced.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is a polar and relatively non-volatile molecule, derivatization is typically required to increase its volatility and thermal stability for GC analysis. researchgate.net The carboxylic acid group is often converted to a more volatile ester, such as a methyl ester, prior to injection into the GC system. researchgate.net

Once the derivatized analyte is separated on the GC column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the derivatized molecule and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, allowing for structural confirmation and identification. For instance, the analysis of indole-3-acetic acid, a related compound, by GC-MS has been well-established for its identification in biological and environmental samples. researchgate.netnih.gov The presence of bromine in this compound would produce a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the 79Br and 81Br isotopes, providing a clear marker for its identification. The addition of acetic acid to the solvent during sample preparation has been shown in some cases to improve the sensitivity of GC-MS analysis for certain compounds by reducing their adsorption to the instrument's inlet. nih.gov

Table 1: Expected GC-MS Characteristics for Derivatized this compound

CharacteristicDescription
Derivatization Required to increase volatility (e.g., methylation of the carboxylic acid).
Ionization Mode Typically Electron Ionization (EI).
Molecular Ion A prominent peak corresponding to the mass of the derivatized molecule.
Isotopic Pattern A characteristic M/M+2 pattern due to the presence of the bromine atom.
Fragmentation Reproducible fragmentation pattern providing a "fingerprint" for the molecule.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is exceptionally well-suited for the analysis of polar and thermally labile compounds like this compound, as it does not typically require derivatization. The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS, which generates ions directly from solution with minimal fragmentation. This usually results in a prominent protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. For (6-bromo-1H-indol-3-yl)acetic acid, an isomer of the target compound, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, which are instrumental in its identification. uni.lu

Tandem mass spectrometry (MS/MS) adds another layer of specificity. The precursor ion (e.g., [M+H]+) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM) when using a triple quadrupole instrument, provides high selectivity and sensitivity for quantification. nih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, can measure the m/z of ions with very high accuracy, allowing for the determination of the elemental composition of the parent and fragment ions, further confirming the identity of the analyte. nih.gov

Table 2: Predicted LC-MS/MS Data for (6-Bromo-1H-indol-3-yl)acetic Acid (Isomer of the target compound)

Adductm/z (Predicted)
[M+H]+253.98113
[M+Na]+275.96307
[M-H]-251.96657
[M+NH4]+271.00767
[M+K]+291.93701
Data sourced from PubChem for the isomeric compound 2-(6-bromo-1H-indol-3-yl)acetic acid. uni.lu

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. jeol.com The sample is placed in a stream of heated, metastable gas (typically helium or nitrogen), which ionizes the analytes on the sample's surface. The resulting ions are then drawn into the mass spectrometer for analysis. jeol.com

For this compound, DART-MS could provide a very rapid method for confirming its presence in a synthetic reaction mixture or a purified sample. The technique is particularly useful for high-throughput screening. As a soft ionization method, DART typically produces protonated molecules [M+H]+, and the characteristic bromine isotopic pattern would be readily observable. While specific DART-MS studies on this compound are not widely published, the general principles of the technique suggest it would be a valuable tool for its rapid characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For this compound, the spectrum would show distinct signals for the protons on the indole ring and the acetic acid side chain.

In a synthesis of related compounds, the 1H NMR spectrum of methyl 2-(6-bromo-1H-indol-1-yl) acetate in CDCl3 showed a singlet for the CH2 protons at 4.79 ppm, a singlet for the methyl protons at 3.75 ppm, and a series of multiplets for the aromatic protons between 6.52 and 7.51 ppm. nih.gov For the free acid, this compound, one would expect to see the disappearance of the methyl singlet and the appearance of a broad singlet for the carboxylic acid proton, typically at a higher chemical shift. The signals for the indole ring protons would provide information on the substitution pattern.

Table 3: Representative 1H NMR Spectral Data for a this compound Analogue

Functional GroupChemical Shift (δ) ppmMultiplicityCompound
Ar-H7.51–7.45mMethyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
Ar-H7.39dtMethyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
Ar-H7.22ddMethyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
Ar-H7.04dMethyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
Ar-H6.52ddMethyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
N-CH2-4.79sMethyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
O-CH33.75sMethyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov

13C NMR spectroscopy provides information on the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect signals for the carbonyl carbon of the acid, the methylene carbon of the side chain, and the eight carbons of the bromoindole ring system.

In the 13C NMR spectrum of the related methyl 2-(6-bromo-1H-indol-1-yl) acetate in CDCl3, the carbonyl carbon (COO) appears at 168.65 ppm, the indole aromatic carbons appear between 102.84 and 137.34 ppm, the methylene carbon (CH2) at 52.68 ppm, and the methyl carbon (CH3) at 47.67 ppm. nih.gov For the free acid, the chemical shift of the carbonyl carbon and the adjacent methylene carbon would be slightly different. The signals for the bromo-substituted indole ring are diagnostic for confirming the position of the bromine atom.

Table 4: 13C NMR Spectral Data for a this compound Analogue

Carbon TypeChemical Shift (δ) ppmCompound
COO168.65Methyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
Aromatic C137.34Methyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
Aromatic C129.12Methyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
Aromatic C127.52Methyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
Aromatic C123.28Methyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
Aromatic C122.37Methyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
Aromatic C-Br115.78Methyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
Aromatic C112.08Methyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
Aromatic C102.84Methyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
N-CH2-52.68Methyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
O-CH347.67Methyl 2-(6-bromo-1H-indol-1-yl) acetate nih.gov
Two-Dimensional NMR (2D NMR)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural determination of complex molecules like this compound and its analogues. Unlike one-dimensional (1D) NMR, which plots signal intensity against frequency, 2D NMR spreads the spectral information across two frequency axes, revealing correlations between different nuclei within the molecule. This additional dimension helps to resolve overlapping signals in crowded 1D spectra and provides crucial connectivity information.

Common 2D NMR experiments used in the characterization of indole derivatives include:

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling between protons on the indole ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is invaluable for assigning the carbon skeleton of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, it can confirm the connection between the acetic acid side chain and the nitrogen atom of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule.

For example, in the analysis of a related compound, 6-bromo-1H-indole, 1H NMR and 13C NMR data were instrumental in its characterization. nih.gov The application of 2D NMR techniques would further solidify these assignments by providing through-bond and through-space correlations.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photodiode Array Detection (PDA)

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The indole ring system in this compound is a strong chromophore, making UV-Vis spectroscopy a valuable tool for its detection and quantification. The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. shimadzu.com

A Photodiode Array (PDA) detector, often used in conjunction with High-Performance Liquid Chromatography (HPLC), enhances the capabilities of UV-Vis spectroscopy. spectroscopyonline.com Instead of measuring absorbance at a single wavelength, a PDA detector simultaneously records the entire UV-Vis spectrum (e.g., 190-800 nm) of the eluting compounds. shimadzu.comsykam.com

The advantages of using a PDA detector include:

Peak Purity Analysis: By comparing the spectra across a single chromatographic peak, it is possible to assess its purity. If the spectra are consistent, the peak likely represents a single compound.

Compound Identification: The acquired UV spectrum can be compared to a library of known spectra for compound identification. shimadzu.com

Optimal Wavelength Selection: The full spectral data allows for the selection of the wavelength of maximum absorbance for each compound, maximizing sensitivity for quantification. researchgate.net

In the analysis of indole compounds, HPLC with PDA detection allows for the separation of a mixture of different indole derivatives and their individual characterization and quantification based on their retention times and UV-Vis spectra. shimadzu.comresearchgate.net This is particularly useful in complex matrices where multiple indole compounds may be present. mdpi.com

Table 2: UV-Vis Absorption Maxima for Indole Derivatives

CompoundSolventλmax (nm)
IndoleVarious~270-280
Indole-3-acetic acidMethanol280, 288

Note: The absorption maximum for this compound is expected to be in a similar range, potentially with a slight shift due to the bromo-substituent.

Sample Preparation Techniques for Indole Compounds

Effective sample preparation is a critical step in the analysis of indole compounds, especially when they are present in complex matrices like biological fluids or plant tissues. The goal is to isolate and concentrate the analytes of interest while removing interfering substances that could compromise the analytical results.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile and widely used sample preparation technique for the purification and concentration of analytes from a liquid sample. thermofisher.comlibretexts.org It operates on the principles of chromatography, where compounds are separated based on their affinity for a solid sorbent. thermofisher.com

The SPE process typically involves four steps:

Conditioning: The sorbent is wetted with a solvent to activate it. libretexts.org

Loading: The sample is passed through the sorbent, and the analytes of interest are retained.

Washing: Interfering compounds are washed away with a solvent that does not elute the analytes.

Elution: The retained analytes are recovered from the sorbent using a strong solvent. thermofisher.com

For indole compounds, reversed-phase SPE cartridges, such as C18, are commonly used. mdpi.comresearchgate.net The nonpolar indole derivatives are retained on the C18 sorbent while more polar interfering compounds are washed away. The choice of solvents for conditioning, washing, and elution is crucial for achieving a successful separation. mdpi.com For instance, a study on the analysis of indole compounds in sugar cane juice utilized C18 SPE cartridges, with methanol-water mixtures being optimized for the elution step. mdpi.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comresearchgate.net The analyte partitions between the two phases based on its partition coefficient. libretexts.org

The choice of the organic solvent is critical and depends on the polarity of the target indole compound. Solvents like diethyl ether, ethyl acetate, and dichloromethane (B109758) are commonly used for the extraction of indole derivatives from aqueous samples. The pH of the aqueous phase can also be adjusted to influence the partitioning of acidic or basic indole compounds. For this compound, which is an acidic compound, adjusting the pH of the aqueous phase to be acidic would suppress its ionization and favor its partitioning into the organic phase.

While LLE is a relatively simple and effective technique, it can be time-consuming, require large volumes of organic solvents, and may be less efficient than SPE for complex samples. phenomenex.comlibretexts.org Multiple extractions are often performed to improve the recovery of the analyte. libretexts.org

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a modern and efficient extraction technique that utilizes microwave energy to heat the solvent and sample matrix, accelerating the extraction of target compounds. ncsu.edu The main advantages of MAE over traditional methods like maceration or Soxhlet extraction include significantly shorter extraction times, reduced solvent consumption, and often higher extraction yields. sairem.com

Microwaves selectively heat polar molecules, causing localized heating within the sample matrix. sairem.com This rapid heating can lead to the rupture of cell walls in plant materials, facilitating the release of intracellular compounds. sairem.com MAE can be performed with or without a solvent (solvent-free extraction). organic-chemistry.org

In the context of indole compounds, MAE has been successfully applied to extract bioactive compounds from various plant materials. nih.gov The efficiency of the extraction can be influenced by factors such as microwave power, extraction time, solvent type, and the solid-to-liquid ratio. ncsu.edu For the extraction of this compound from a solid matrix, a suitable solvent would be chosen based on its polarity and ability to absorb microwave energy. The optimization of MAE parameters would be crucial to ensure efficient extraction without causing degradation of the target compound. ncsu.edu

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

While specific docking studies for (6-bromo-1H-indol-1-yl)acetic acid are not extensively detailed in the public literature, research on analogous indol-1-yl acetic acids has revealed key interaction patterns. For instance, studies on a series of indole-based agonists for Peroxisome Proliferator-Activated Receptors (PPARs) have demonstrated the importance of the acetic acid group and the hydrophobic indole (B1671886) core for binding. nih.gov

In a hypothetical docking scenario of this compound into a target protein's binding site, the interactions would likely be governed by several key features:

The Carboxylic Acid Group: This polar head group is crucial for forming strong hydrogen bonds or ionic interactions with basic amino acid residues such as Arginine, Lysine, or Histidine within the binding pocket.

The Indole Scaffold: The bicyclic indole ring system serves as a hydrophobic core, establishing van der Waals and hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

The Bromine Atom: The bromine at the 6-position can significantly influence binding. Its electron-withdrawing nature can modulate the electronic properties of the indole ring. Furthermore, it can participate in halogen bonding—a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen—potentially enhancing binding affinity and selectivity for the target.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

Interaction TypeLigand MoietyPotential Interacting Residues
Hydrogen Bonding / IonicCarboxylic Acid (-COOH)Arg, Lys, His
Hydrophobic InteractionsIndole RingLeu, Val, Ile, Phe
Halogen BondingBromine (-Br)Backbone Carbonyl Oxygen, Ser, Thr

These studies on related compounds reveal that the distances between the acidic group and other parts of the molecule are critical for potent activity, with the hydrophobic tail making intensive interactions with the protein. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.gov This technique complements the static picture provided by molecular docking by exploring the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that may occur upon binding.

An MD simulation of the this compound-protein complex would involve:

System Setup: Placing the docked complex into a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for every atom in the system over a specified period (nanoseconds to microseconds).

Analysis: Examining the trajectory to assess the stability of key interactions, root-mean-square deviation (RMSD) of the ligand and protein, and the flexibility of different regions of the complex.

These simulations can reveal whether the initial interactions predicted by docking are maintained over time and identify crucial water molecules that may mediate the binding. For acetic acid and related molecules, MD simulations have been used to predict properties like solubility parameters, which are essential for understanding their behavior in different environments. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can be used to determine the electronic properties of a molecule with high accuracy.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com For this compound, TD-DFT calculations could predict the excitation energies and oscillator strengths of its electronic transitions. mdpi.com This allows for the assignment of peaks observed in experimental spectra to specific molecular orbital transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com Studies on similar indole-containing molecules have successfully used TD-DFT to explain shifts in absorption spectra and fluorescence properties. mdpi.com

Furthermore, quantum calculations can predict other spectroscopic data. While experimental NMR data is available for derivatives, quantum mechanics can be used to calculate NMR chemical shifts, aiding in the structural elucidation of complex molecules. nih.gov

Quantum chemical methods are used to analyze the electronic structure of a molecule, providing insights into its stability and reactivity. Key parameters derived from these calculations include:

Molecular Orbitals (HOMO and LUMO): The energy and distribution of the HOMO and LUMO are fundamental to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (red/yellow) around the carboxylic acid oxygens, indicating sites prone to electrophilic attack, and positive potential (blue) near the acidic proton.

Atomic Charges: Calculating the partial charges on each atom helps to quantify the polarity of bonds and predict sites for intermolecular interactions.

First-principles calculations, such as GW calculations, have been employed to study the ionization energies and electronic properties of related heterocyclic molecules like DNA and RNA nucleobases, demonstrating the power of these methods to correct for deficiencies in standard DFT approaches and accurately predict electronic characteristics. arxiv.org

In Silico Approaches for Structure-Activity Relationship Prediction

In silico Structure-Activity Relationship (SAR) studies use computational models to predict how changes in a molecule's structure will affect its biological activity. For this compound, SAR can be explored by creating a library of virtual analogs and evaluating their properties.

For example, a typical SAR study would involve:

Varying the substituent on the indole ring: Replacing the bromine at position 6 with other halogens (Cl, F) or with alkyl or alkoxy groups to probe the effect of size and electronics on activity.

Modifying the linker: Changing the length or composition of the acetic acid side chain.

Altering the acidic head group: Replacing the carboxylic acid with other acidic bioisosteres like a tetrazole.

For each analog, computational methods like molecular docking and quantum chemical calculations would be used to predict binding affinity and electronic properties. This data helps build a predictive model (e.g., a Quantitative Structure-Activity Relationship or QSAR model) that correlates structural features with biological activity, guiding the synthesis of more potent and selective compounds.

Structure Activity Relationship Sar Studies of 6 Bromo 1h Indol 1 Yl Acetic Acid Derivatives

Impact of Indole (B1671886) Core Substitutions on Biological Activity

The indole ring is a crucial component for the biological activity of this class of compounds. Alterations to this core structure, including the position and nature of substituents, have been shown to significantly modulate their therapeutic potential.

Effect of Halogenation (Bromine at 6-Position) on SAR

The presence of a bromine atom at the 6-position of the indole ring is a key feature influencing the biological activity of these derivatives. Halogenation, in general, can alter the electronic properties, lipophilicity, and metabolic stability of a molecule. In the context of (6-bromo-1H-indol-1-yl)acetic acid derivatives, the 6-bromo substitution has been specifically identified as a critical element for certain biological activities. For instance, in the development of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), a target for enhancing antibiotic efficacy, derivatives based on a 6-bromoindole (B116670) core have shown significant promise. nih.govdntb.gov.uaresearchgate.netnih.gov The bromine atom at this position is thought to contribute favorably to the binding of these compounds to their biological targets. acs.org

Influence of Substituents at Other Indole Positions (e.g., 5-position, 2-position)

While the 6-bromo substitution is important, modifications at other positions on the indole ring also play a significant role in defining the SAR.

5-Position: Substituents at the 5-position of the indole ring have been shown to be more active than unsubstituted analogues. youtube.com For example, the introduction of groups like methoxy (B1213986) (-OCH3), fluoro (-F), dimethylamino (-N(CH3)2), and methyl (-CH3) at the 5-position has been associated with enhanced activity in certain contexts. youtube.com

2-Position: The 2-position of the indole ring has also been a focal point of SAR studies. The introduction of a methyl group at this position has been found to be significantly more active than aryl substituted analogues. youtube.com This suggests that a small, lipophilic group at this position can be beneficial for activity.

The following table summarizes the impact of various substitutions on the indole core:

PositionSubstituentEffect on Activity
6BromineCritical for certain biological activities, such as bCSE inhibition. nih.govdntb.gov.uaresearchgate.netnih.gov
5-OCH3, -F, -N(CH3)2, -CH3Generally more active than unsubstituted analogues. youtube.com
2MethylMore active than aryl substituted analogues. youtube.com

Role of the Acetic Acid Moiety in SAR

The acetic acid side chain is another critical pharmacophoric element of this compound and its derivatives. Its integrity and chemical nature are paramount for biological activity.

Importance of Carboxyl Group Integrity

The carboxylic acid group (-COOH) of the acetic acid moiety is crucial for the biological activity of many indole-1-acetic acid derivatives. youtube.com This acidic functional group is often involved in key interactions with biological targets, such as forming hydrogen bonds with amino acid residues in enzyme active sites or receptors. nih.gov Replacement of the carboxyl group with other acidic functionalities has been shown to decrease activity, highlighting its importance. youtube.com

Effects of Carboxyl Group Modifications (e.g., Amide Analogues)

Modification of the carboxyl group, for instance by converting it into an amide, generally leads to a loss of activity. youtube.com This further underscores the critical role of the free carboxylic acid in the SAR of these compounds. However, in some specific cases, amide analogues have been synthesized and evaluated. For example, the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, an amide derivative, has been reported in the context of developing bCSE inhibitors. nih.govresearchgate.net

N-Substitution Effects on Biological Activity

The nitrogen atom of the indole ring provides a key point for substitution, and modifications at this position have a profound impact on the biological activity of this compound derivatives.

Acylation of the indole nitrogen with aliphatic or arylalkyl carboxylic acids generally results in a decrease in activity. youtube.com However, the introduction of specific N-benzoyl derivatives substituted at the para-position with electron-withdrawing groups like fluorine, chlorine, or trifluoromethyl, or an electron-donating group like a methylthio group, has been shown to be more active. youtube.com

In the context of bCSE inhibitors, various residues have been attached to the nitrogen atom of the 6-bromoindole core to explore the SAR. nih.govdntb.gov.uaresearchgate.netmdpi.comnih.gov These studies have shown that the nature of the N-substituent is a critical determinant of inhibitory potency.

The following table provides a summary of the effects of N-substitution:

N-SubstituentEffect on Activity
Aliphatic/Arylalkyl Carboxylic AcidsDecreased activity. youtube.com
p-Substituted N-Benzoyl Derivatives (-F, -Cl, -CF3, -S-CH3)More active. youtube.com
Various residues (in bCSE inhibitors)Critical determinant of inhibitory potency. nih.govdntb.gov.uaresearchgate.netmdpi.comnih.gov

Acylation of Indole Nitrogen

The acylation of the indole nitrogen at the N-1 position of the this compound scaffold has been shown to be a critical modification for influencing biological activity. This is exemplified in the development of inhibitors targeting bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) (H2S) biogenesis in pathogenic bacteria. The inhibition of bCSE can enhance the efficacy of antibiotics. nih.govdntb.gov.uanih.gov

A prominent example of this is the synthesis of ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine), also known as NL1. nih.gov The synthesis of NL1 begins with the alkylation of 6-bromoindole with a bromoacetic ester, followed by hydrolysis to yield the parent this compound. nih.gov Subsequent coupling of this acid with glycine (B1666218) methyl ester, followed by hydrolysis of the ester, yields NL1. nih.gov This process effectively acylates the indole nitrogen with a glycine moiety.

The introduction of the glycine group through an amide linkage is a key determinant of its inhibitory activity against bCSE. While the parent carboxylic acid is a crucial starting point, the addition of the amino acid appears to be a key feature for enhanced biological function in this context.

Table 1: Acylation of this compound and Biological Activity

CompoundModificationTargetActivity
This compoundParent Compound-Precursor
((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) (NL1)Acylation with glycineBacterial Cystathionine γ-Lyase (bCSE)Inhibitor nih.govnih.gov

Introduction of Hydrophobic Tails and Acidic Chains

Further modifications to the this compound structure have explored the introduction of various hydrophobic tails and alternative acidic chains to modulate activity and selectivity. A notable example is the compound 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2), another inhibitor of bacterial cystathionine γ-lyase. nih.govdntb.gov.uanih.gov

In NL2, the acetic acid side chain of the parent molecule is replaced by a more complex moiety. A methylene (B1212753) linker attaches the 6-bromoindole core to a 2-methylfuran-3-carboxylic acid group. This introduces a hydrophobic furan (B31954) ring and a methyl group, while retaining a carboxylic acid function, which is often crucial for interaction with biological targets. The synthesis involves coupling 6-bromoindole with a suitable furan derivative. mdpi.com

The structural evolution from a simple acetic acid side chain to the substituted furan ring in NL2 highlights the importance of both hydrophobic interactions and the specific positioning of the acidic group for potent enzyme inhibition.

Another example involves the synthesis of potassium 3-amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylate (MNS2). mdpi.com Here, a thiophene (B33073) ring serves as the hydrophobic tail, and the molecule includes both an amino group and a carboxylate, indicating that a balance of functional groups is key to its activity.

Table 2: Derivatives of this compound with Hydrophobic Tails and Acidic Chains

CompoundStructural FeaturesTargetActivity
5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2)Methylene linker, methylfuran ring, carboxylic acidBacterial Cystathionine γ-Lyase (bCSE)Inhibitor nih.govnih.gov
Potassium 3-amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylate (MNS2)Methylene linker, aminothiophene ring, carboxylateBacterial Cystathionine γ-Lyase (bCSE)Potential Inhibitor mdpi.com

Influence of Benzyl (B1604629) and Phenyl Substitutions

The introduction of benzyl and phenyl groups to the indole scaffold can significantly impact the biological activity of the resulting compounds. While direct SAR studies on benzyl and phenyl substituted this compound are not extensively documented in the reviewed literature, studies on related N-benzylindole derivatives provide valuable insights into the potential effects of such substitutions.

For instance, a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs have been synthesized and evaluated for their anti-proliferative activity against human tumor cell lines. nih.gov In this series, various substitutions on the N-benzyl group led to significant differences in potency. Compounds with specific substitutions on the benzyl ring demonstrated potent growth inhibition against ovarian, renal, and breast cancer cell lines, with GI50 values in the low nanomolar range. nih.gov

These findings suggest that the N-benzyl group can serve as a handle for fine-tuning the pharmacological profile of indole-based compounds. The electronic and steric properties of substituents on the phenyl ring of the benzyl group can influence how the molecule fits into the binding pocket of its biological target. It is plausible that similar modifications to a this compound backbone could likewise modulate its activity. For example, the synthesis of substituted phenylacetic acid derivatives often utilizes palladium-catalyzed Suzuki coupling reactions to introduce the phenyl groups. inventivapharma.commdpi.com

Table 3: Representative N-Benzyl Indole Derivatives and their Biological Activity

Compound SeriesKey Structural FeatureBiological TargetNotable Activity
5-((1-benzyl-1H-indol-3-yl)methylene)pyrimidine-trionesSubstituted N-benzyl groupHuman tumor cell linesPotent anti-proliferative agents nih.gov
4-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acids4-fluorobenzyl group at N-1HIV-1 IntegraseNanomolar inhibition of strand transfer nih.gov

Conformational Analysis and Molecular Shape in SAR

The three-dimensional shape of a molecule, dictated by its conformational preferences, is a cornerstone of its interaction with biological macromolecules. For derivatives of this compound, understanding the conformational landscape is crucial for deciphering their structure-activity relationships.

While a specific conformational analysis of bioactive this compound derivatives was not found in the searched literature, general principles can be applied. The flexibility or rigidity of the acetic acid side chain relative to the planar indole ring system will influence how the molecule presents its key interacting groups, such as the carboxylic acid, to a binding site. The presence of substituents can further restrict or alter this conformational freedom.

For example, in more complex analogues, such as those with cyclic tethers, the conformational ensemble becomes a critical determinant of activity. Studies on other cyclic peptides have shown that the ability to adopt a specific conformation, such as a type I β-turn, is essential for biological function. unifi.it Molecular dynamics simulations and NMR studies are powerful tools used to elucidate these conformational preferences in solution. unifi.it

Pharmacophore Identification and Optimization

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a specific biological activity. For the this compound series of compounds, identifying and optimizing the pharmacophore is a key strategy in drug design.

Based on the structures of the active bCSE inhibitors NL1 and NL2, a preliminary pharmacophore can be proposed. Key features likely include:

The 6-bromoindole scaffold as a core structural element.

A hydrogen bond acceptor (the carboxylate group).

A hydrophobic region (the indole ring and any additional hydrophobic tails).

Specific spatial relationships between these features.

The development of a refined pharmacophore model often involves computational studies alongside the synthesis and testing of new analogues. For instance, in the development of HIV-1 integrase inhibitors based on a 1H-benzylindole scaffold, a three-dimensional pharmacophore model was instrumental in guiding the design of more potent compounds. nih.gov This model would have defined the optimal spatial arrangement of aromatic, hydrophobic, and hydrogen-bonding features required for high-affinity binding to the enzyme's active site.

The optimization process involves modifying the lead compound, this compound, to better fit the identified pharmacophore. This can involve altering the length and flexibility of linkers, introducing new functional groups to pick up additional interactions, and modifying existing groups to enhance binding affinity and selectivity. The evolution from the basic acetic acid derivative to more complex structures like NL1 and NL2 is a testament to this optimization process. nih.gov

Applications of 6 Bromo 1h Indol 1 Yl Acetic Acid Derivatives As Chemical Probes in Biological Systems

Development of Fluorescent Biosensors and Probes

Extensive literature searches have not yielded any specific examples of (6-bromo-1H-indol-1-yl)acetic acid or its derivatives being developed or utilized as fluorescent biosensors or probes.

Detection of Endogenous Biomolecules (e.g., Indole-3-acetic acid, Anions)

There is currently no available scientific literature describing the application of this compound derivatives in the development of fluorescent probes for the detection of endogenous biomolecules such as indole-3-acetic acid or various anions.

Bioimaging Applications

Similarly, research on the use of this compound derivatives for bioimaging applications has not been reported in the current body of scientific work.

Chemical Biology Approaches for Target Identification

The application of this compound derivatives in chemical biology for the express purpose of target identification is not documented in available research.

Modulators of Specific Biological Processes (e.g., Thermomorphogenesis)

There is no current research to suggest that this compound or its derivatives have been investigated as modulators of specific biological processes like thermomorphogenesis.

Identification of Molecular Targets (e.g., Nitrilases)

While the indole (B1671886) scaffold is of interest in medicinal chemistry, there are no specific studies that utilize this compound derivatives as chemical probes for the identification of molecular targets such as nitrilases.

Use as Inhibitors for Specific Biological Activities (In Vitro Studies)

The most significant research into the biological applications of this compound derivatives has been in their role as inhibitors of specific enzymes, particularly in the context of antibacterial research.

One of the key derivatives, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, known as NL1, has been identified as a selective inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE). researchgate.netmdpi.comnih.govnih.gov This enzyme is a crucial producer of hydrogen sulfide (B99878) (H₂S) in various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.govnih.gov The inhibition of bCSE has been shown to enhance the susceptibility of these bacteria to conventional antibiotics, highlighting the potential of NL1 as an antibiotic potentiator. mdpi.com

The synthesis of NL1 involves the initial alkylation of 6-bromoindole (B116670) with a bromoacetic ester, followed by hydrolysis to yield the core intermediate, this compound. nih.gov This acid is then coupled with glycine (B1666218) ester hydrochloride to form the final NL1 compound. nih.gov

In vitro screening has established the inhibitory activity of NL1 and other related indole-based derivatives against bCSE. researchgate.netmdpi.com The following table summarizes the reported inhibitory activities.

Compound NameAbbreviationTarget EnzymeIC₅₀ (µM)Reference
(2-(6-bromo-1H-indol-1-yl)acetyl)glycineNL1Bacterial Cystathionine γ-Lyase (bCSE)2.9 researchgate.netmdpi.com
5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acidNL2Bacterial Cystathionine γ-Lyase (bCSE)0.8 researchgate.netmdpi.com
3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acidNL3Bacterial Cystathionine γ-Lyase (bCSE)0.2 researchgate.netmdpi.com

These findings underscore the utility of the this compound scaffold as a starting point for the development of potent and selective enzyme inhibitors for therapeutic applications.

Bacterial Enzyme Inhibition (e.g., Cystathionine γ-Lyase)

A significant application of this compound derivatives is in the inhibition of bacterial cystathionine γ-lyase (bCSE). nih.gov This enzyme is a key producer of hydrogen sulfide (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The inhibition of bCSE has been shown to enhance the sensitivity of these bacteria to antibiotics, making bCSE inhibitors attractive as potential antibiotic potentiators. nih.govresearchgate.net

Researchers have synthesized a series of inhibitors based on the 6-bromoindole core. nih.govresearchgate.net For instance, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, known as NL1, is a notable bCSE inhibitor synthesized from 6-bromoindole. nih.govnih.gov The synthesis involves the alkylation of 6-bromoindole with a bromoacetic ester, followed by hydrolysis to yield 2-(6-bromo-1H-indol-1-yl)acetic acid, which is then coupled with glycine. nih.gov

Further modifications to the core structure have led to the development of other potent inhibitors. researchgate.net One such derivative, potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate (MNS2), has been synthesized and evaluated for its ability to potentiate the antimicrobial activity of gentamicin. mdpi.comnih.gov These findings highlight the potential of this compound derivatives in combating antibiotic resistance. researchgate.netnih.gov

Table 1: Examples of this compound Derivatives as Bacterial Enzyme Inhibitors

Compound NameTarget EnzymeApplication
(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)Bacterial Cystathionine γ-Lyase (bCSE)Antibiotic Potentiation
Potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate (MNS2)Bacterial Cystathionine γ-Lyase (bCSE)Antibiotic Potentiation

Apoptosis-Related Protein Inhibition (e.g., Mcl-1)

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family. nih.govnih.gov Its overexpression is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy. nih.govnih.gov Consequently, Mcl-1 has become a critical target for the development of new anti-cancer agents. nih.gov

Derivatives of indole-2-carboxylic acids have been instrumental in the development of potent Mcl-1 inhibitors. nih.gov One such example is AZD5991, a macrocyclic Mcl-1 inhibitor developed by AstraZeneca. nih.gov This compound binds to Mcl-1 with high affinity, disrupting its interaction with pro-apoptotic proteins like BAK and inducing apoptosis. nih.gov AZD5991 has shown significant preclinical activity in various hematological cancer models, including acute myeloid leukemia (AML) and multiple myeloma (MM). nih.gov The development of such inhibitors from indole-based scaffolds underscores the potential of this compound derivatives in cancer therapy.

Tubulin-Targeting Agents

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Tubulin-targeting agents interfere with the formation and disassembly of microtubules, leading to cell cycle arrest and apoptosis. While specific examples of this compound derivatives as tubulin-targeting agents are still emerging in the reviewed literature, the indole scaffold is a known constituent of various tubulin inhibitors. The structural features of the bromoindole acetic acid core present opportunities for the design of novel compounds that can interact with the colchicine (B1669291) or other binding sites on tubulin. Further research in this area could lead to the discovery of new antimitotic agents with improved efficacy and reduced side effects.

Anti-tubercular Agents (DNA Gyrase ATPase)

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the enzyme DNA gyrase for its survival. nih.gov This enzyme, particularly its GyrB subunit which possesses ATPase activity, is a validated target for the development of new anti-tubercular drugs. nih.gov

Virtual screening and subsequent biological assays have identified indole derivatives as potent inhibitors of M. tuberculosis DNA gyrase ATPase. nih.gov A study identified an indole derivative, compound 14, which exhibited a significantly lower IC₅₀ value (0.08 μM) for the inhibition of M. tuberculosis DNA gyrase ATPase activity compared to the known inhibitor novobiocin. nih.gov This compound also demonstrated superior activity against the growth of M. tuberculosis H37Ra. nih.gov Molecular dynamics simulations suggest that these indole derivatives form crucial hydrogen bond interactions with Asp79 in the GyrB subunit, which is key to their inhibitory activity. nih.gov These findings highlight the promise of the this compound scaffold in the design of novel anti-tubercular agents.

Table 2: Inhibitory Activity of an Indole Derivative against M. tuberculosis DNA Gyrase

CompoundTargetIC₅₀ (μM)MIC against M. tuberculosis H37Ra (μg/mL)
Indole derivative 14DNA Gyrase ATPase0.086.2
NovobiocinDNA Gyrase ATPase>0.4 (approx. 5-fold higher than compound 14)>100.0

Enzyme Inhibitors (e.g., Ectonucleotidases, Tyrosinase)

Derivatives of this compound have also been explored as inhibitors of other important enzymes, such as ectonucleotidases and tyrosinase.

Ectonucleotidases: These cell surface enzymes, including ecto-5'-nucleotidase (CD73) and ectonucleotide pyrophosphatase/phosphodiesterases (ENPPs), play a crucial role in regulating extracellular nucleotide and nucleoside levels. nih.govnih.gov Their dysregulation is implicated in various pathological conditions, including cancer. nih.gov Researchers have synthesized indole acetic acid sulfonate derivatives and found them to be potent inhibitors of ectonucleotidases. nih.gov The core structure, containing an indole ring, a carboxamide group, and a sulfonate group, is crucial for their inhibitory activity. nih.gov For example, a derivative with a fluorine substitution (compound 5c) showed enhanced potency against human ecto-5'-nucleotidase (h-e5'NT) with an IC₅₀ value in the sub-micromolar range. nih.gov

Tyrosinase: This copper-containing enzyme is central to melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal industries for treating hyperpigmentation disorders. nih.govnih.gov While direct inhibition by this compound itself is not extensively documented, various indole derivatives have been investigated as tyrosinase inhibitors. The indole ring can mimic the substrate tyrosine, and modifications to the acetic acid side chain could lead to potent and selective inhibitors. For instance, a study on 3-phenylcoumarin (B1362560) derivatives containing a bromo substituent identified a noncompetitive tyrosinase inhibitor. nih.gov This suggests that the bromoindole scaffold could be a promising starting point for developing new tyrosinase inhibitors.

Anti-inflammatory Pathway Modulation (e.g., NF-κB, COX-2)

Chronic inflammation is linked to various diseases, including cancer. nih.gov Key mediators of inflammation include the transcription factor NF-κB and the enzyme cyclooxygenase-2 (COX-2). nih.gov Modulation of these pathways is a significant therapeutic strategy.

The indole scaffold is present in compounds known to modulate inflammatory pathways. For example, the NF-κB signaling pathway is a key regulator of COX-2 transcription. nih.gov While direct evidence for this compound derivatives modulating NF-κB and COX-2 is still developing, the structural similarities to other anti-inflammatory indoles suggest potential in this area. Chrysin derivatives, for instance, have been shown to suppress the expression and activity of COX-2 and iNOS, another pro-inflammatory enzyme. nih.gov Given that indole derivatives can influence these pathways, further investigation into the anti-inflammatory properties of this compound derivatives is warranted.

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Indole (B1671886) Derivative Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govnih.gov These powerful computational tools can analyze vast datasets to identify patterns and predict the properties of novel molecules, significantly accelerating the design-make-test-analyze cycle. nih.goveisai.com For indole derivatives like (6-bromo-1H-indol-1-yl)acetic acid, AI and ML can be instrumental in several key areas.

Predictive models, trained on extensive libraries of existing indole compounds and their biological activities, can forecast the potential efficacy and pharmacokinetic profiles of new derivatives. eisai.com By inputting the structure of this compound, these algorithms could generate a series of virtual analogs with modified substituents and predict their likely biological targets and activities. This in silico screening process allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving considerable time and resources. nih.gov

Table 1: Applications of AI/ML in Indole Derivative Research

Application AreaDescriptionPotential Impact on this compound Research
Predictive Modeling Utilizes existing data to forecast biological activity, toxicity, and pharmacokinetic properties of new compounds. eisai.comspringernature.comRapidly assess the therapeutic potential of novel derivatives and prioritize synthetic efforts.
Generative Design Creates novel molecular structures with optimized properties for a specific biological target. eisai.comDesign next-generation compounds with enhanced efficacy and selectivity based on the core structure.
Reaction Prediction Predicts the most efficient synthetic pathways and reaction conditions for a target molecule. nih.govrsc.orgStreamline the synthesis of new analogs and ensure efficient production.
High-Throughput Data Analysis Analyzes large datasets from screening assays to identify structure-activity relationships (SAR).Accelerate the identification of key structural features for desired biological effects.

Advanced Spectroscopic Techniques for Real-Time Monitoring of Molecular Interactions

Understanding how a molecule interacts with its biological target in real-time is fundamental to elucidating its mechanism of action. Advanced spectroscopic techniques offer a powerful lens through which to observe these dynamic processes at the molecular level. For this compound, these methods can provide invaluable insights into its binding kinetics, conformational changes upon binding, and the nature of its interactions with biomolecules.

Techniques such as time-resolved liquid jet photoelectron spectroscopy (LJ-PES) and ultrafast transient absorption spectroscopy can be employed to study the photophysical properties and excited-state dynamics of indole derivatives. acs.org Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another powerful tool for monitoring chemical reactions and interactions in real-time. nih.govnih.gov For instance, by immobilizing a target protein on an ATR crystal, the binding of this compound could be observed by monitoring changes in the infrared spectrum. This can provide information about which parts of the molecule are involved in the interaction and whether it induces conformational changes in the protein.

Furthermore, combining spectroscopic methods with mass spectrometry, such as in ESI/qTOF/MS/MS analysis, allows for the identification of reaction products and intermediates, offering a more complete picture of the molecular interactions. nih.govnih.gov These advanced analytical methods are crucial for validating the predictions made by computational models and for gaining a deeper understanding of the compound's biological function.

Table 2: Advanced Spectroscopic Techniques for Studying Molecular Interactions

TechniqueInformation ProvidedRelevance to this compound
Time-Resolved Spectroscopy Elucidates excited-state dynamics and photophysical properties. acs.orgUnderstanding the behavior of the molecule upon light absorption, which can be relevant for phototoxicity or photoactivated probes.
ATR-FTIR Spectroscopy Monitors real-time binding events and conformational changes. nih.govnih.govDirectly observing the interaction with biological targets and identifying key binding motifs.
Mass Spectrometry (e.g., ESI/qTOF/MS/MS) Identifies reaction products and intermediates. nih.govnih.govCharacterizing covalent adducts or metabolic products of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and its complexes. rsc.orgelsevierpure.comDetermining the three-dimensional structure of the compound bound to its target.

Rational Design of Next-Generation Indole-Based Chemical Probes and Modulators

The principles of rational drug design, which involve creating molecules with specific biological functions based on a known three-dimensional structure of the target, are highly applicable to the future development of indole derivatives. nih.govnih.gov The indole scaffold is a versatile platform for the design of targeted therapies. nih.gov For this compound, this approach can be used to develop highly selective chemical probes and modulators for a variety of biological targets.

A key aspect of rational design is the use of molecular docking studies to predict how a ligand will bind to a protein's active site. nih.gov By using the crystal structure of a target protein, researchers can virtually screen libraries of indole derivatives, including analogs of this compound, to identify those with the best predicted binding affinity and selectivity. This computational approach can guide the synthesis of new compounds with improved properties.

The bromine atom at the 6-position of the indole ring serves as a useful synthetic handle for further chemical modifications, allowing for the introduction of different functional groups to fine-tune the molecule's properties. nih.gov This could involve adding groups to enhance solubility, improve cell permeability, or introduce a fluorescent tag for imaging applications. The ultimate goal is to create next-generation indole-based tools that can be used to probe biological pathways with high precision or to act as highly effective therapeutic agents. The design of such molecules often involves a multi-target-directed ligand (MTDL) strategy, where a single compound is engineered to interact with multiple targets involved in a disease process. nih.gov

Q & A

What are the common synthetic routes for (6-bromo-1H-indol-1-yl)acetic acid, and how can purity be optimized?

Basic Research Question
Methodological Answer:
The synthesis typically involves functionalization of the indole ring. A representative method includes reacting 1H-indole derivatives with bromine to introduce the 6-bromo substituent, followed by alkylation with chloroacetic acid or ester precursors. For example, Fall et al. (2024) synthesized 2-(1H-indol-1-yl)acetic acid via alkylation of indole with ethyl bromoacetate, followed by hydrolysis. Key steps include:

  • Reagents : Ethyl bromoacetate, sodium hydride (for deprotonation).
  • Purification : Silica gel column chromatography with petroleum ether/ethyl acetate gradients (6:4 to 5:5 v/v) achieves >95% purity .
  • Yield Optimization : Control reaction temperature (room temperature to 80°C) and stoichiometric excess of alkylating agent (1.2–1.5 equiv).

How is the structural conformation of this compound validated experimentally?

Basic Research Question
Methodological Answer:
Structural validation employs spectroscopic and crystallographic techniques:

  • FT-IR and Raman Spectroscopy : Identify functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm⁻¹, N-H indole vibrations at ~3400 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ shows characteristic peaks:
    • Indole H-2 proton at δ 7.37 ppm (doublet),
    • Acetic acid CH₂ protons at δ 5.01 ppm (singlet) .
  • X-ray Crystallography : Resolves bond lengths and angles. For a related brominated indole derivative, Elkady et al. (2012) reported a C-Br bond length of 1.89 Å and planar indole ring geometry .

What advanced strategies exist for modifying this compound to enhance biological activity?

Advanced Research Question
Methodological Answer:
Derivatization focuses on introducing pharmacophores or improving solubility:

  • Functionalization :
    • Amidation : React the acetic acid moiety with amines to form amides, enhancing cell permeability.
    • Halogen Exchange : Replace bromine with other halogens (e.g., iodine) via Ullmann coupling for tailored electronic effects.
  • Biological Testing :
    • Antimicrobial Assays : Use broth microdilution (MIC values against S. aureus or E. coli) .
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).

How can computational methods predict the reactivity of this compound in catalytic reactions?

Advanced Research Question
Methodological Answer:
Quantum chemical calculations guide reaction design:

  • DFT Studies :
    • Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap predicts electrophilic/nucleophilic sites) .
    • Simulate reaction pathways (e.g., bromine substitution energy barriers).
  • Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess aggregation tendencies.

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question
Methodological Answer:
Impurity profiling requires high-resolution techniques:

  • HPLC-MS :
    • Column : C18 reverse-phase (3.5 µm particle size).
    • Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.
    • Detection : ESI-MS in negative ion mode for acetic acid derivatives.
  • Limits of Detection (LOD) : Achieve <0.1% impurity detection via signal-to-noise ratios >10:1 .

How do steric and electronic effects influence the reactivity of the bromine substituent in cross-coupling reactions?

Advanced Research Question
Methodological Answer:
The 6-bromo group’s position impacts Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Steric Effects : The bromine’s proximity to the indole N-H creates steric hindrance, requiring bulky ligands (e.g., XPhos) for Pd-catalyzed reactions.
  • Electronic Effects : Electron-withdrawing bromine activates the indole ring for nucleophilic aromatic substitution (SNAr) at C-5 or C-7 positions.
  • Case Study : A 70% yield in Suzuki coupling with phenylboronic acid was achieved using Pd(OAc)₂, XPhos, and K₂CO₃ in toluene/water (90°C, 12 h) .

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